molecular formula C21H18BrNO3 B14175050 1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one CAS No. 925420-28-6

1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one

Cat. No.: B14175050
CAS No.: 925420-28-6
M. Wt: 412.3 g/mol
InChI Key: VHSVKVWHYFBIFJ-OCJVHDGVSA-N
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Description

1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one is a complex organic compound with a molecular formula of C21H18BrNO3 and a molecular weight of 412.28 g/mol . This compound is known for its unique structure, which includes a brominated benzodioxole moiety and a cyclopentaquinoline core. It is primarily used in scientific research due to its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxole ring, bromination, and the construction of the cyclopentaquinoline core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its interaction with G protein-coupled estrogen receptor (GPER). It binds to GPER with high affinity, activating multiple intracellular signaling pathways. This interaction leads to various cellular responses, including increased cytosolic calcium levels, inhibition of cell migration, and blockage of cell cycle progression at the G1 phase .

Comparison with Similar Compounds

1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and its selective agonistic activity towards GPER, which distinguishes it from other similar compounds .

Properties

CAS No.

925420-28-6

Molecular Formula

C21H18BrNO3

Molecular Weight

412.3 g/mol

IUPAC Name

1-[(4R)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

InChI

InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13?,14?,21-/m1/s1

InChI Key

VHSVKVWHYFBIFJ-OCJVHDGVSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)N[C@H](C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5

Origin of Product

United States

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